

Physical and chemical characteristics of 4-Chlorocyclohexanol

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Compound of Interest

Compound Name: 4-Chlorocyclohexanol

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An In-depth Technical Guide to **4-Chlorocyclohexanol** This guide provides a comprehensive overview of the physical and chemical properties of **4-chlorocyclohexanol**, tailored for researchers, scientists, and professionals in the field of drug development. It covers key data, experimental protocols, and the distinct reactivity of its stereoisomers.

General and Physical Characteristics

4-Chlorocyclohexanol is a halogenated cyclohexanol derivative with the chemical formula $C_6H_{11}ClO$.^{[1][2]} Its structure consists of a cyclohexane ring substituted with one hydroxyl (-OH) group and one chlorine (-Cl) atom at positions 1 and 4, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which exhibit notably different chemical behaviors.

Quantitative physical and chemical properties for **4-chlorocyclohexanol** are summarized in the table below. Note that some values are calculated based on computational models due to limited experimental data in publicly available literature.

Table 1: Physical and Chemical Properties of **4-Chlorocyclohexanol**

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ ClO	PubChem[1]
Molecular Weight	134.60 g/mol	PubChem[1]
CAS Number	30485-71-3 (unspecified stereoisomer)	NIST[2]
trans Isomer CAS	29538-77-0	PubChem[1]
Boiling Point	378-380 K (105-107 °C) at 0.029 bar	NIST[2]
Calculated Normal Boiling Point	481.17 K (208.02 °C)	Cheméo[3]
Calculated Melting Point	251.26 K (-21.89 °C)	Cheméo[3]
Calculated LogP (Octanol/Water)	1.5	PubChem[1]
Calculated Water Solubility (log ₁₀ WS)	-1.87 mol/L	Cheméo[3]
Hydrogen Bond Donor Count	1	PubChem[1]

Spectral Information

Spectroscopic data is crucial for the structural elucidation and identification of **4-chlorocyclohexanol**. Mass spectrometry (MS) and infrared (IR) spectroscopy data are available for this compound.

- **Mass Spectrometry (MS):** Electron ionization mass spectra are available through the National Institute of Standards and Technology (NIST) database.[4] This technique provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.
- **Infrared (IR) Spectroscopy:** IR spectra can confirm the presence of key functional groups. For **4-chlorocyclohexanol**, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations typically

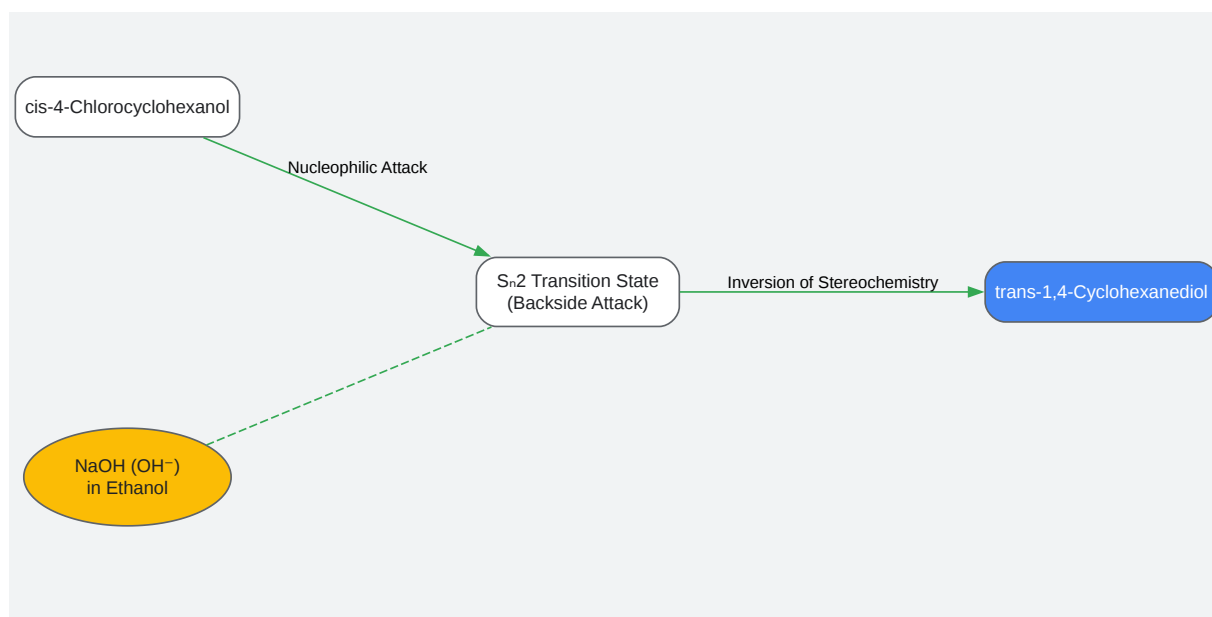
appear in the $2850\text{--}3000\text{ cm}^{-1}$ range, and the C-Cl stretch is expected in the fingerprint region (typically $600\text{--}800\text{ cm}^{-1}$).

Chemical Reactivity and Stereochemistry

The chemical reactivity of **4-chlorocyclohexanol** is profoundly influenced by its stereochemistry. The cis and trans isomers yield different products under identical reaction conditions due to the spatial arrangement of the hydroxyl and chloro substituents.

Reactivity of cis-4-Chlorocyclohexanol

When treated with a base such as sodium hydroxide in ethanol, cis-**4-chlorocyclohexanol** primarily undergoes a bimolecular nucleophilic substitution (S_N2) reaction.[5][6] The hydroxide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom from the side opposite to the leaving group (backside attack). This results in an inversion of stereochemistry at that carbon center, yielding trans-1,4-cyclohexanediol as the major product.[5]

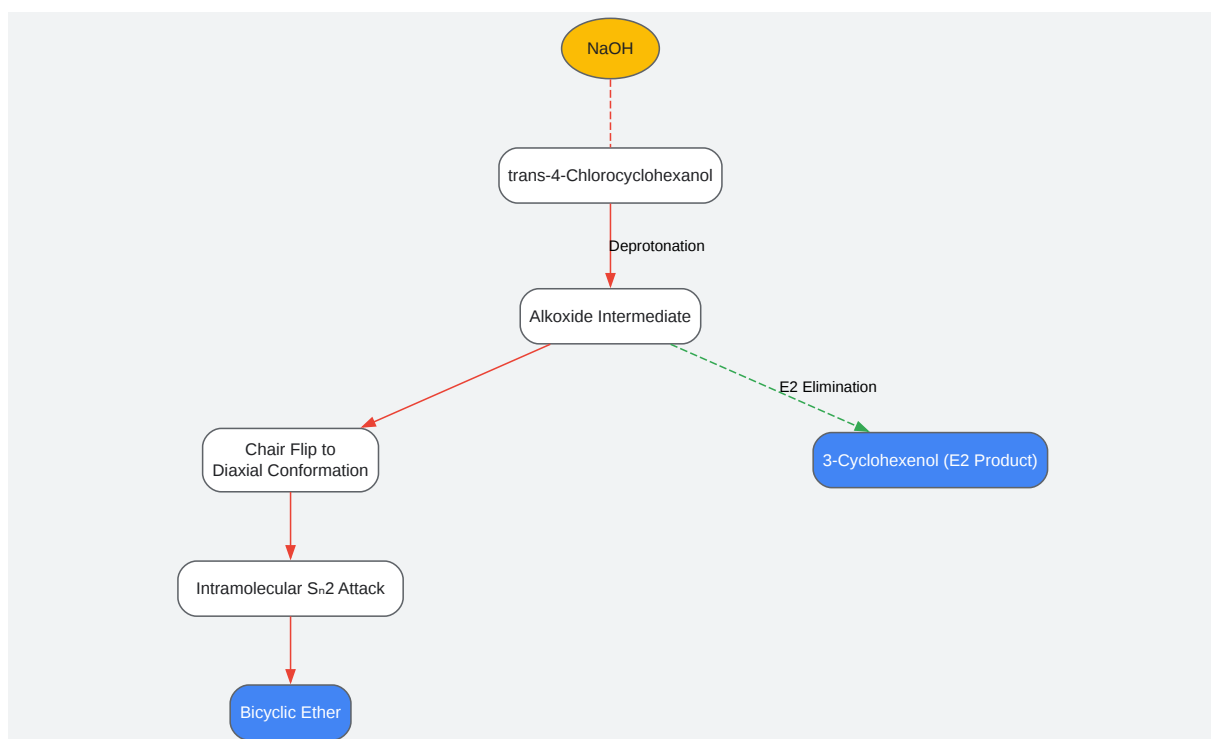


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Reaction pathway of cis-4-Chlorocyclohexanol.

Reactivity of trans-4-Chlorocyclohexanol

In contrast, trans-4-chlorocyclohexanol reacts under the same conditions to produce a mixture of 3-cyclohexenol (an elimination product) and a bicyclic ether.^{[5][6]} The formation of the bicyclic ether is a result of an intramolecular S_N2 reaction. For this to occur, the molecule must adopt a conformation where both the chloro group and the deprotonated hydroxyl group (alkoxide) are in axial positions. This diaxial arrangement allows the alkoxide to perform a backside attack on the carbon bearing the chlorine atom, leading to ring closure.^[7] The cis isomer cannot achieve this necessary diaxial orientation, which is why it does not form the bicyclic ether.^[7]



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Reaction pathways of trans-**4-Chlorocyclohexanol**.

Experimental Protocols

Synthesis of 4-Chlorocyclohexanol via Chlorination

A common method for synthesizing chlorocyclohexanes is the reaction of the corresponding alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride. The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.

General Protocol:

- **Setup:** A reaction flask equipped with a reflux condenser and a dropping funnel is set up in a fume hood. The apparatus should be protected from atmospheric moisture using a drying tube.
- **Reagents:** Cyclohexane-1,4-diol is dissolved in a suitable inert solvent (e.g., dichloromethane).
- **Reaction:** Thionyl chloride is added dropwise to the cooled solution of the diol. The reaction is typically exothermic.
- **Reflux:** After the addition is complete, the reaction mixture is gently heated to reflux for a specified period to ensure the reaction goes to completion.
- **Workup:** The reaction mixture is cooled, and excess thionyl chloride is quenched, often by carefully pouring the mixture over ice.
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent.
- **Purification:** The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield **4-chlorocyclohexanol**.

Safety and Handling

4-Chlorocyclohexanol is associated with several GHS hazard classifications.^[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^[1]

Recommended Handling Practices:

- Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[8]
- Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.^[9]
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.^[8]

- Store in a tightly closed container in a cool, dry place away from heat and open flames.[9]
- Standard first-aid measures should be in place for inhalation, skin contact, and eye contact. [9]

This guide provides a foundational understanding of **4-chlorocyclohexanol**, highlighting its key properties and the critical role of stereochemistry in its chemical behavior. This information is valuable for its application in synthetic chemistry and as a building block in drug discovery and development.

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